

Navigating the Analytical Landscape of Telmisartan-d4: A Technical Guide

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Compound of Interest

Compound Name: *Telmisartan-d4*

Cat. No.: *B12424317*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters relevant to **Telmisartan-d4**, a deuterated internal standard crucial for the accurate quantification of Telmisartan in pharmacokinetic and metabolic studies. The information presented herein is synthesized from publicly available scientific literature and is intended to serve as a detailed reference for researchers and professionals in the field of drug development and analysis.

Compound Information

Telmisartan-d4 is a stable, isotopically labeled form of Telmisartan, an angiotensin II receptor blocker used in the management of hypertension.[1][2][3] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Parameter	Information
Product Name	Telmisartan-d4
Synonyms	Telmisartan-d4 (benzyl-2,3,5,6-d4)[4]
CAS Number	Not widely available for the deuterated form, the CAS for unlabeled Telmisartan is 144701-48-4. [3][4][5][6]
Molecular Formula	C ₃₃ H ₂₆ D ₄ N ₄ O ₂ [4]
Molecular Weight	518.65 g/mol [4]

Analytical Specifications and Quantitative Data

The following tables summarize the typical analytical specifications and expected quantitative results for a high-purity batch of **Telmisartan-d4**. These values are representative and may vary slightly between different batches and suppliers.

Table 1: Identity and Physicochemical Properties

Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO and Dimethylformamide (DMF)[6]	Solvent Solubility Test
¹ H-NMR	Conforms to the structure[3]	Nuclear Magnetic Resonance Spectroscopy
Mass Spectrum	Consistent with the molecular weight of the deuterated compound	Mass Spectrometry

Table 2: Purity and Impurity Profile

Test	Specification	Method
Purity (by HPLC)	$\geq 98\%$ [6]	High-Performance Liquid Chromatography
Isotopic Purity	$\geq 99\%$ Deuterium incorporation	Mass Spectrometry
Individual Impurities	$\leq 0.5\%$	HPLC
Total Impurities	$\leq 1.0\%$	HPLC
Residual Solvents	To be reported	Gas Chromatography

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quality assessment of **Telmisartan-d4** are provided below. These protocols are based on established methods for Telmisartan analysis and are adapted for its deuterated analog.[\[7\]](#)[\[8\]](#)[\[9\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **Telmisartan-d4** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).[\[7\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and phosphate buffer.[\[7\]](#)[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
- Detection Wavelength: UV detection at approximately 296 nm.[\[7\]](#)
- Injection Volume: 10-20 μL .

- **Sample Preparation:** A stock solution of **Telmisartan-d4** is prepared in a suitable solvent such as methanol.^[9] Working solutions are then prepared by diluting the stock solution with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Telmisartan-d4** and to determine its isotopic purity.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- **Ionization Mode:** Electrospray Ionization (ESI), typically in positive ion mode.
- **Mass Analyzer:** Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers.
- **Analysis:** The full scan mass spectrum is acquired to identify the molecular ion peak corresponding to the deuterated compound. The isotopic distribution is analyzed to confirm the level of deuterium incorporation. For Telmisartan, the protonated molecule $[M+H]^+$ is often monitored.^[10]

Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Structural Confirmation

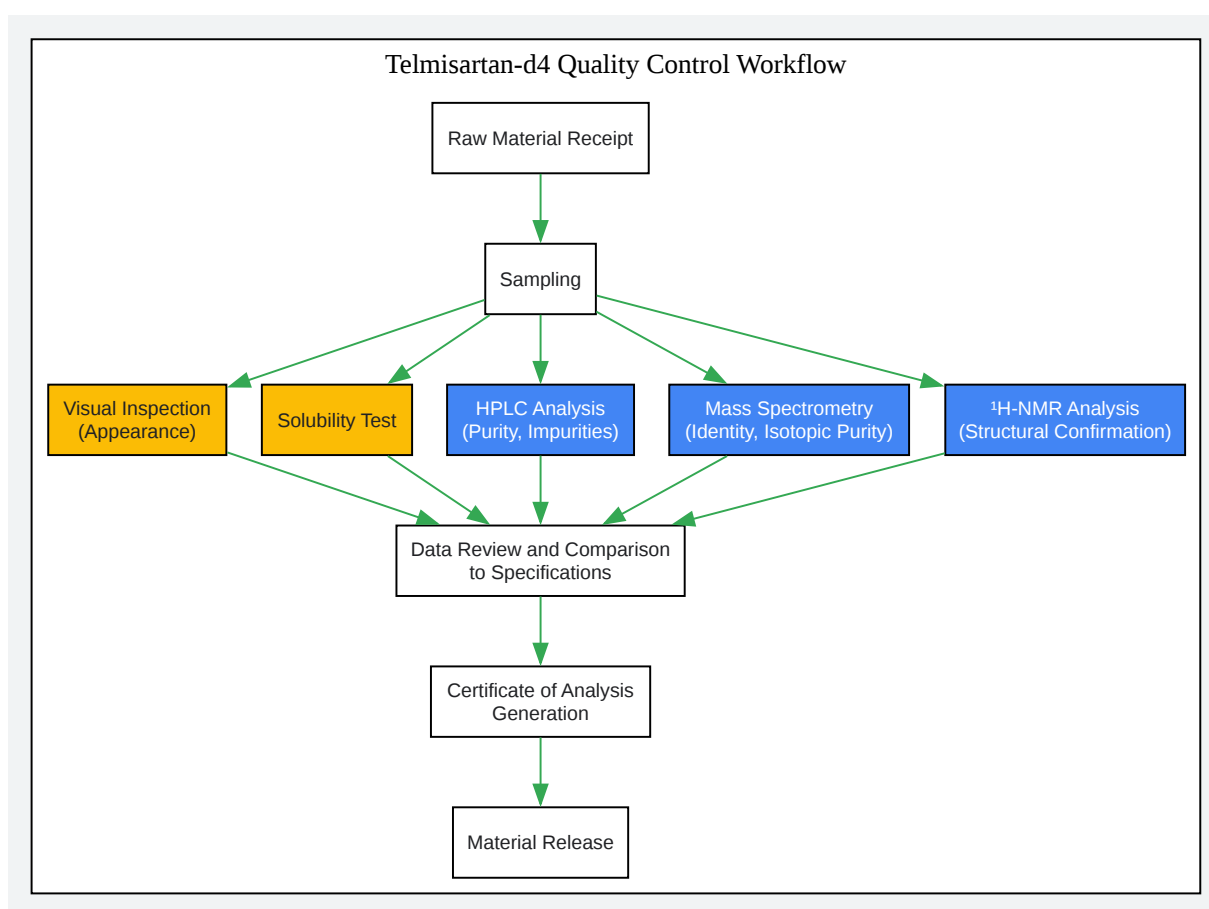
^1H -NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of **Telmisartan-d4** and the positions of the deuterium labels.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 .
- **Sample Preparation:** The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.
- **Analysis:** The ^1H -NMR spectrum is recorded. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions in the benzyl group confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the Telmisartan structure.

Visualizations

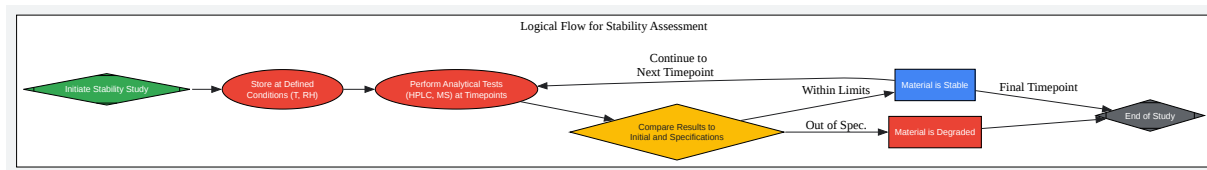
The following diagrams illustrate the chemical structure of **Telmisartan-d4**, a typical analytical workflow for its quality control, and the logical flow of a stability assessment.

Caption: Chemical structure of **Telmisartan-d4**.



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Caption: A typical workflow for the quality control of **Telmisartan-d4**.



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Caption: Logical flow for assessing the stability of **Telmisartan-d4**.

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